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molecular formula C10H8O2S B072388 Benzo[b]thiophene-3-acetic acid CAS No. 1131-09-5

Benzo[b]thiophene-3-acetic acid

Cat. No. B072388
M. Wt: 192.24 g/mol
InChI Key: VFZQJKXVHYZXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722720B2

Procedure details

A solution of 3-benzothienylacetic acid (5.2 mmol) in 10 mL of anhydrous THF was slowly added to a stirred solution of LAH (10.4 mmol) in 50 mL of THF at 0° C. The ice bath was removed and the solution was stirred overnight, while it was allowed to warm to room temperature. The reaction was quenched by addition of water, 10% aqueous NaOH. The mixture was filtered over Celite and the filtrate was concentrated to give 2-(benzo[b]thiophen-3-yl)ethanol, which was used for tosylation.
Quantity
5.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][C:11](O)=[O:12])=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[S:1]1[CH:2]=[C:3]([CH2:10][CH2:11][OH:12])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.2 mmol
Type
reactant
Smiles
S1C=C(C2=C1C=CC=C2)CC(=O)O
Name
Quantity
10.4 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight, while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water, 10% aqueous NaOH
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C2=C(C(=C1)CCO)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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